

# Technical Guide: Fmoc-2-fluoro-L-homophenylalanine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Fmoc-2-fluoro-L-homophenylalanine*

CAS No.: 1260587-53-8

Cat. No.: B3067575

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## Executive Summary

**Fmoc-2-fluoro-L-homophenylalanine** is a specialized, non-canonical amino acid (NCAA) building block used in advanced solid-phase peptide synthesis (SPPS). It combines three critical structural modifications: the Fmoc group for base-labile protection, a homophenylalanine scaffold that extends the side chain by one methylene unit (compared to phenylalanine), and an ortho-fluorine substitution.

This compound is a high-value tool in medicinal chemistry for three primary applications:

- **F NMR Probing:** The fluorine atom serves as a sensitive, background-free NMR reporter for studying protein-peptide interactions.
- **Conformational Scanning:** The extended side chain ( ) probes deeper binding pockets than standard phenylalanine, while the ortho-fluorine introduces specific steric and electronic constraints.

- Metabolic Stability: Fluorination can block metabolic oxidation sites and modulate the pKa of proximal functional groups.

## Part 1: Chemical Identity & Physicochemical Properties[1]

### Nomenclature and CAS Identification

Unlike commodity amino acids, **Fmoc-2-fluoro-L-homophenylalanine** is often a custom-synthesized reagent. Researchers must exercise caution regarding CAS numbers, as they frequently refer to the D-isomer or the non-homologated phenylalanine variant.

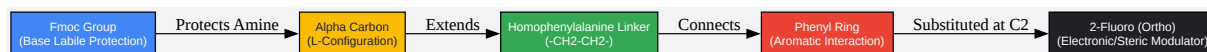
Property	Detail
Chemical Name	N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-L-homophenylalanine
Abbreviation	Fmoc-HoPhe(2-F)-OH; Fmoc-Hph(2-F)-OH
CAS Number	Not Universally Assigned (Custom Synthesis).[1] Reference Analogs: • D-Isomer: 1260591-40-9 • Fmoc-2-F-Phenylalanine (No homo): 205526-26-7
Molecular Formula	
Molecular Weight	~419.45 g/mol
Chirality	L-Isomer (S-configuration at -carbon)

### Structural Analysis

The molecule consists of a distinct "Input-Process-Output" logic in the context of synthesis:

- Fmoc Group: The N-terminal protector, removed by piperidine.

- Linker (Alpha Carbon): The chiral center directing peptide geometry.
- Functional Payload: The 2-fluoro-homobenzyl side chain.[2]



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Figure 1: Structural decomposition of **Fmoc-2-fluoro-L-homophenylalanine** showing functional domains.

## Part 2: Strategic Utility in Drug Design

### The "Homo" Effect (Side Chain Extension)

Standard Phenylalanine (Phe) places the aromatic ring at a specific distance from the peptide backbone. Homophenylalanine (HoPhe) adds a methylene group (

).

- Mechanism: This extension increases the flexible radius of the side chain, allowing the aromatic ring to reach hydrophobic pockets that are sterically inaccessible to Phe.
- Application: Used when a lead compound shows activity but lacks potency; the extra length can induce a "tighter fit" in deep enzymatic pockets (e.g., protease inhibitors).

### The Ortho-Fluorine Effect

- Electronic Withdrawal: Fluorine is highly electronegative.[3] Placing it at the ortho position (2-position) pulls electron density from the ring, altering

-

stacking interactions with biological targets.

- Conformational Lock: The atomic radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.2 Å). In the ortho position, this creates a steric clash with the peptide backbone or side chain, restricting rotation around the

bond. This "pre-organizes" the peptide into a bioactive conformation.

## Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

Critical Warning: The extended side chain of homophenylalanine increases hydrophobicity. Aggregation is a risk.[4] The following protocol uses high-efficiency coupling reagents to mitigate steric hindrance.

### Materials Required[1][3][4][6][7][8][9][10][11][12]

- Resin: Rink Amide (for amides) or Wang (for acids).[5]
- Solvent: DMF (Peptide grade, amine-free).
- Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if Asp is present).
- Coupling Reagents: DIC/Oxyma Pure (preferred for low racemization) or HATU/DIEA (for difficult couplings).

## Step-by-Step Workflow

### 1. Resin Preparation

- Weigh resin into the reaction vessel.
- Swelling: Add DCM (10 mL/g) and rock for 30 mins. Drain.
- Wash with DMF ( min).

### 2. Fmoc Deprotection (The Cycle Start)

- Add 20% Piperidine/DMF to the resin.
- Reaction 1: 3 minutes (Flow wash). Drain.
- Reaction 2: 10 minutes (Batch reaction). Drain.

- Wash: DMF ( min). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming amino acid.

### 3. Activation & Coupling (The Critical Step)

Note: Use a 3-fold molar excess of Fmoc-HoPhe(2-F)-OH relative to resin loading.

Method A: DIC/Oxyma (Standard High Purity)

- Dissolve Fmoc-HoPhe(2-F)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
- Add DIC (3 eq).
- Pre-activate for 2 minutes (solution turns yellow/orange).
- Add mixture to resin.
- Reaction Time: 60–90 minutes at Room Temperature.
- Optimization: For the "homo" analog, extended coupling (2 hours) is recommended due to the floppy side chain potentially folding back.

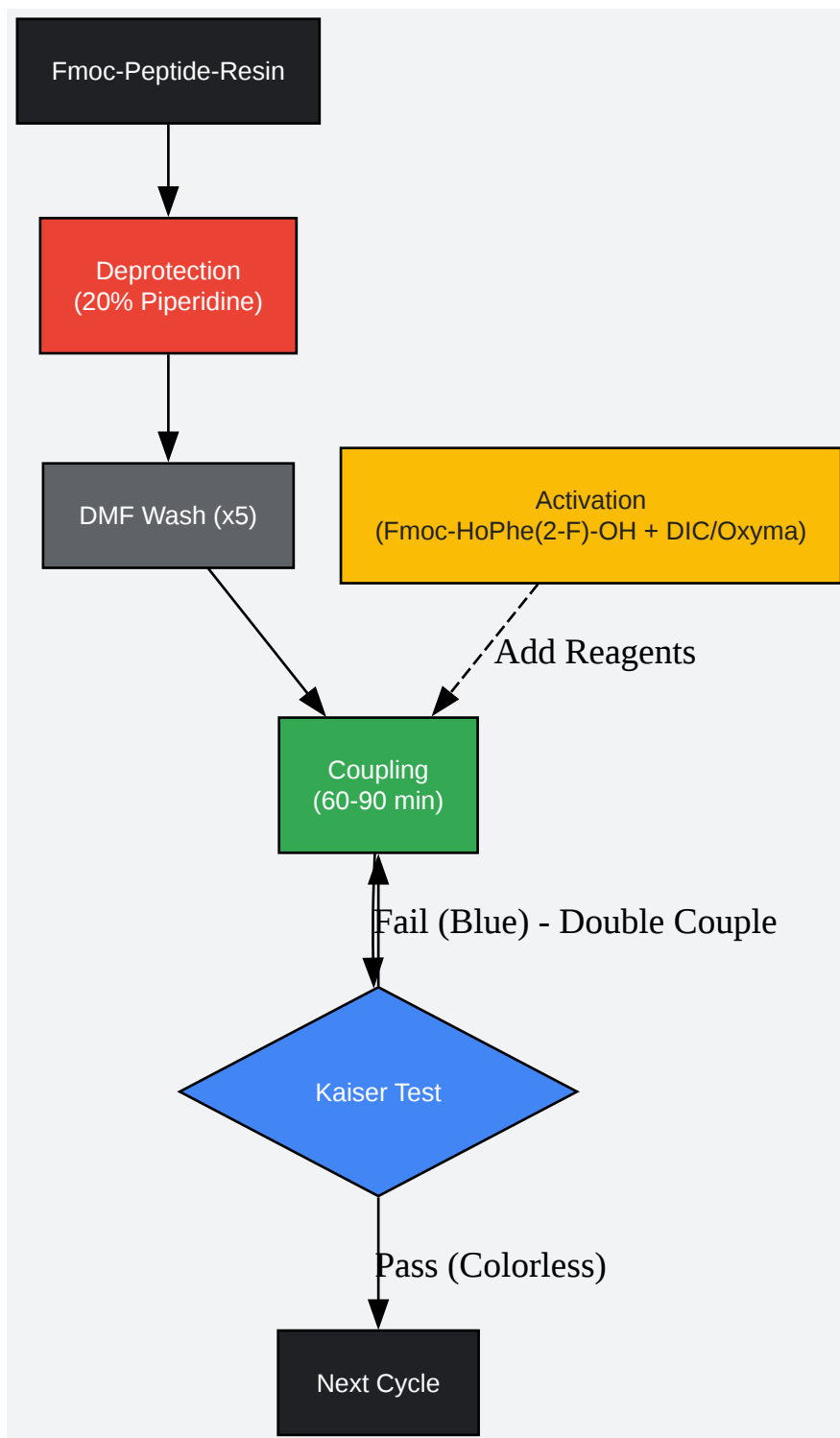
Method B: HATU/DIEA (For Sterically Hindered Sequences)

- Dissolve Amino Acid (3 eq) and HATU (2.9 eq) in DMF.
- Add DIEA (6 eq).
- Add immediately to resin (HATU activates fast).
- React for 45–60 minutes.

### 4. Monitoring

- Perform a Kaiser Test (ninhydrin).
  - Blue Beads: Incomplete coupling (Repeat Step 3).

- Colorless/Yellow Beads: Complete coupling.



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Figure 2: SPPS Cycle optimized for **Fmoc-2-fluoro-L-homophenylalanine** incorporation.

## Part 4: Quality Control & Characterization

Because this is a fluorinated compound, standard LC-MS is insufficient for full validation. You must use

<sup>19</sup>F NMR.

### HPLC/MS Analysis

- Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
- Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).
- Expectation: The "Homo" derivative will elute later (higher retention time) than the corresponding Phe derivative due to the extra methylene group increasing lipophilicity.

### <sup>19</sup>F NMR Validation

- Solvent:

or DMSO-

.

- Standard: Trifluoroacetic acid (TFA) as internal reference ( ppm).
- Signal: The 2-fluoro (ortho) signal typically appears between -110 and -120 ppm relative to . This is distinct from para-fluoro (-115 to -125 ppm) but chemical shift is solvent-dependent.

## Part 5: Storage and Stability

- Temperature: Store at

to

(desiccated). Long-term storage at

.[6][7]

- Moisture Sensitivity: Fmoc amino acids hydrolyze slowly in moisture. Allow the bottle to reach room temperature before opening to prevent condensation.
- Light: Fluorinated aromatics are generally stable to light, but standard precautions apply.

## References

- Note on CAS: While the D-isomer is indexed (CAS 1260591-40-9)
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